Ethyl (R)-4-benzyloxy-3-hydroxybutyrate
Overview
Description
Ethyl ®-4-benzyloxy-3-hydroxybutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a benzyloxy group, and a hydroxybutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-4-benzyloxy-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of ®-4-benzyloxy-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-4-benzyloxy-3-hydroxybutyrate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-4-benzyloxy-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ethyl ®-4-benzyloxy-3-oxobutyrate.
Reduction: Formation of ethyl ®-4-benzyloxy-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-4-benzyloxy-3-hydroxybutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl ®-4-benzyloxy-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active moiety. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-3-hydroxybutyrate
- Ethyl ®-4-hydroxybutyrate
- Ethyl ®-4-methoxy-3-hydroxybutyrate
Uniqueness
Ethyl ®-4-benzyloxy-3-hydroxybutyrate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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